molecular formula C27H34Cl4N4O B13742900 7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline 2HCl 2H2O CAS No. 39040-01-2

7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline 2HCl 2H2O

Cat. No.: B13742900
CAS No.: 39040-01-2
M. Wt: 572.4 g/mol
InChI Key: OKNFIFSCVOBDKM-UHFFFAOYSA-N
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Description

7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline 2HCl 2H2O is a complex organic compound known for its potential applications in various scientific fields This compound features a bis(2-chloroethyl)amino group, which is commonly associated with alkylating agents used in chemotherapy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline involves multiple steps, starting with the preparation of the benzo(b)(1,10)phenanthroline core. This core is then functionalized with a methoxy group at the 6-position. The hexyl chain is introduced through a series of alkylation reactions, and the bis(2-chloroethyl)amino group is added via nucleophilic substitution reactions. The final product is obtained as a dihydrochloride salt with two molecules of water of crystallization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can react with the bis(2-chloroethyl)amino group under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a DNA alkylating agent, which can be used in studying DNA repair mechanisms.

    Medicine: Explored for its anticancer properties due to the presence of the bis(2-chloroethyl)amino group, which is known to form cross-links in DNA, leading to cell death.

Mechanism of Action

The mechanism of action of 7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline involves the formation of highly reactive intermediates that can alkylate DNA. The bis(2-chloroethyl)amino group forms aziridinium ions, which can react with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(2-chloroethyl)amino]benzonitrile
  • 4-Bis(2-chloroethyl)aminobenzaldehyde
  • Chlorambucil
  • Melphalan

Uniqueness

7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline is unique due to its combination of the benzo(b)(1,10)phenanthroline core and the bis(2-chloroethyl)amino group

Properties

CAS No.

39040-01-2

Molecular Formula

C27H34Cl4N4O

Molecular Weight

572.4 g/mol

IUPAC Name

bis(2-chloroethyl)-[6-[(6-methoxybenzo[b][1,10]phenanthrolin-7-yl)azaniumyl]hexyl]azanium;dichloride

InChI

InChI=1S/C27H32Cl2N4O.2ClH/c1-34-23-19-20-9-8-15-30-25(20)27-24(23)26(21-10-4-5-11-22(21)32-27)31-14-6-2-3-7-16-33(17-12-28)18-13-29;;/h4-5,8-11,15,19H,2-3,6-7,12-14,16-18H2,1H3,(H,31,32);2*1H

InChI Key

OKNFIFSCVOBDKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=NC4=CC=CC=C4C(=C13)[NH2+]CCCCCC[NH+](CCCl)CCCl)N=CC=C2.[Cl-].[Cl-]

Origin of Product

United States

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